![molecular formula C7H11Cl B2944789 6-(Chloromethyl)bicyclo[3.1.0]hexane CAS No. 1314903-58-6](/img/structure/B2944789.png)
6-(Chloromethyl)bicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)bicyclo[3.1.0]hexane is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is part of the bicyclo[3.1.0]hexane family, which is known for its conformationally constrained structure, making it a valuable scaffold in drug discovery .
Mechanism of Action
are conformationally restrained isosteres for cyclohexanes, but with no increase in molecular weight and only a modest elevation in lipophilicity . They may confer tighter binding to the target protein, more resistance to metabolism, and often provide better selectivity, resulting in less off-target effects .
The synthesis of bicyclo[3.1.0]hexanes involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
Preparation Methods
The synthesis of 6-(Chloromethyl)bicyclo[3.1.0]hexane involves several steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[3.1.0]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Chemical Reactions Analysis
6-(Chloromethyl)bicyclo[3.1.0]hexane undergoes various types of chemical reactions, including substitution reactions. The chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions to occur. Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The major products formed from these reactions depend on the nucleophile used, resulting in compounds such as amines, thioethers, and ethers .
Scientific Research Applications
6-(Chloromethyl)bicyclo[3.1.0]hexane has been studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology and medicine, its unique structure allows for tighter binding to target proteins, providing better selectivity and resistance to metabolism . This makes it a promising candidate for drug development, particularly in the design of new therapeutic agents.
Comparison with Similar Compounds
6-(Chloromethyl)bicyclo[3.1.0]hexane can be compared to other bicyclo[3.1.0]hexane derivatives, such as those used in drug discovery. Similar compounds include drospirenone, a birth control drug, and APD371, a cannabinoid receptor type 2 agonist . What sets this compound apart is its chloromethyl group, which provides unique reactivity and potential for further functionalization .
Properties
IUPAC Name |
6-(chloromethyl)bicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRQATARJJCRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314903-58-6 |
Source


|
| Record name | 6-(chloromethyl)bicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
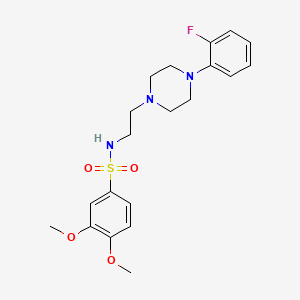
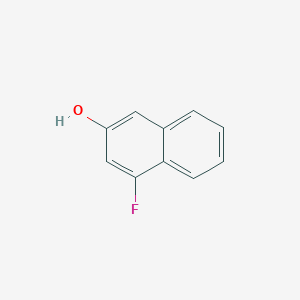
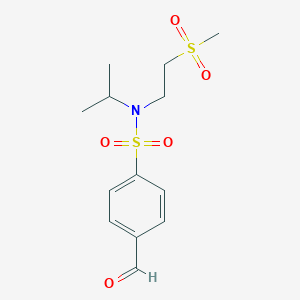
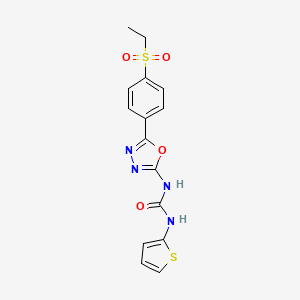
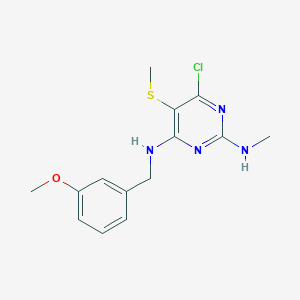
![2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride](/img/new.no-structure.jpg)
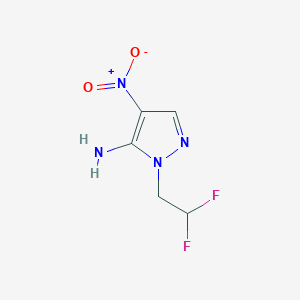
![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2944720.png)
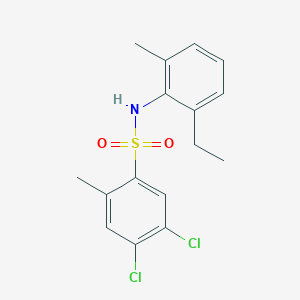
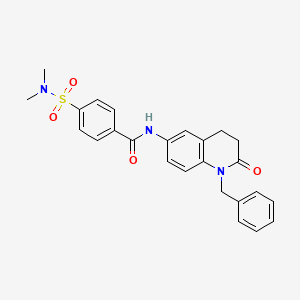
![N-[ethyl(phenyl)carbamoyl]-beta-alanine](/img/structure/B2944723.png)
![2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2944724.png)
![3-butyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2944726.png)
![(E)-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate](/img/structure/B2944728.png)
